molecular formula C16H14FNO3 B6408008 2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% CAS No. 1261908-77-3

2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95%

Cat. No. B6408008
CAS RN: 1261908-77-3
M. Wt: 287.28 g/mol
InChI Key: GAACTNRMQZUWMQ-UHFFFAOYSA-N
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Description

2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid (2-FECBA) is a synthetic compound that has a wide range of applications in scientific research. It is a fluorinated derivative of benzoic acid and is known to be a potent inhibitor of a variety of enzymes and proteins. 2-FECBA has been used in a variety of studies, ranging from biochemistry to pharmacology.

Scientific Research Applications

2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% has been used in a variety of scientific studies, ranging from biochemistry to pharmacology. It has been used to study the structure and function of enzymes and proteins, as well as to study the effects of drugs on the body. In addition, 2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% has been used to study the effects of environmental pollutants on the human body. It has also been used to study the role of various hormones and neurotransmitters in the body.

Mechanism of Action

2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% acts as an inhibitor of a variety of enzymes and proteins. It binds to the active site of the enzyme or protein, preventing it from performing its normal function. This inhibition can be used to study the structure and function of the enzyme or protein, as well as to study the effects of drugs and environmental pollutants on the body.
Biochemical and Physiological Effects
2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes and proteins, including cytochrome P450 enzymes, proteases, and kinases. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and improved muscle coordination.

Advantages and Limitations for Lab Experiments

2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in a variety of concentrations. In addition, it is relatively non-toxic, and can be used in a wide variety of experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and therefore must be used in aqueous solutions. In addition, it is not very stable, and must be stored at low temperatures.

Future Directions

There are a number of potential future directions for the use of 2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% in scientific research. One potential area of research is the use of 2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% as a drug target. It has been shown to be a potent inhibitor of a variety of enzymes and proteins, and could be used to develop drugs that target specific enzymes or proteins. In addition, 2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% could be used to study the effects of environmental pollutants on the human body, as well as to study the role of various hormones and neurotransmitters in the body. Finally, 2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% could be used to study the structure and function of enzymes and proteins, as well as to study the effects of drugs on the body.

Synthesis Methods

2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95% is synthesized by a two-step process. The first step involves the reaction of 3-chlorobenzoyl chloride and N-ethylamine in the presence of a base, such as pyridine, to form 3-(N-ethylaminocarbonyl)benzoic acid. This intermediate is then reacted with 6-fluorobenzoyl chloride in the presence of a base, such as potassium carbonate, to form 2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95%. This reaction is carried out in an aqueous medium, which allows for the formation of the desired product in high yields.

properties

IUPAC Name

2-[3-(ethylcarbamoyl)phenyl]-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-2-18-15(19)11-6-3-5-10(9-11)12-7-4-8-13(17)14(12)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAACTNRMQZUWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691375
Record name 3'-(Ethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(N-Ethylaminocarbonyl)phenyl]-6-fluorobenzoic acid

CAS RN

1261908-77-3
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3′-[(ethylamino)carbonyl]-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261908-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Ethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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